molecular formula C11H14BrF2O3P B3177482 Diethyl ((4-bromophenyl)difluoromethyl)phosphonate CAS No. 177284-56-9

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate

Cat. No.: B3177482
CAS No.: 177284-56-9
M. Wt: 343.1 g/mol
InChI Key: FTVUHFDFIXBJCC-UHFFFAOYSA-N
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Description

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate is an organophosphorus compound with the molecular formula C11H14BrF2O3P. It is characterized by the presence of a bromophenyl group, two fluorine atoms, and a phosphonate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl ((4-bromophenyl)difluoromethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable bromodifluoromethylating agent. One common method includes the use of bromodifluoromethyl phenyl sulfone as the bromodifluoromethylating agent under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Diethyl ((4-bromophenyl)difluoromethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl ((4-bromophenyl)difluoromethyl)phosphonate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

1-bromo-4-[diethoxyphosphoryl(difluoro)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrF2O3P/c1-3-16-18(15,17-4-2)11(13,14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVUHFDFIXBJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)Br)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrF2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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